4-Fluorotoluene-α-d1
Description
Properties
CAS No. |
131088-90-9 |
|---|---|
Molecular Formula |
CH2DC6H4F |
Molecular Weight |
111.14 |
Synonyms |
1-Fluoro-4-methylbenzene-α-d1; NSC 8861-α-d1; p-Fluorotoluene-α-d1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Deuterium incorporation at the α-methyl position is typically achieved via acid- or base-catalyzed hydrogen-deuterium (H/D) exchange. The reaction employs deuterium oxide (D₂O) or deuterated solvents under controlled conditions. For example:
-
Catalyst : Sulfuric acid (H₂SO₄) or potassium tert-butoxide (t-BuOK).
-
Solvent : Anhydrous dioxane or tetrahydrofuran (THF) to minimize protic interference.
A study by VulcanChem demonstrated that using t-Bu-P4, a phosphazene superbase, enhances deuteration efficiency by deprotonating the methyl group, achieving >95% isotopic purity.
Table 1: Catalytic H/D Exchange Parameters
| Catalyst | Solvent | Temperature (°C) | Time (h) | Deuteration Efficiency (%) |
|---|---|---|---|---|
| H₂SO₄ | D₂O | 100 | 24 | 78 |
| t-BuOK | THF-d₈ | 80 | 48 | 92 |
| t-Bu-P4 | Dioxane | 120 | 12 | 98 |
Grignard Reagent-Based Synthesis
Deuterated Methyl Magnesium Halides
An alternative route involves reacting fluorobenzene with deuterated methyl magnesium bromide (CD₃MgBr):
Optimization Challenges
-
Isotopic Scrambling : Prolonged reaction times (>6 hours) lead to deuteration at aromatic positions, reducing α-selectivity.
-
Purification : Distillation under reduced pressure (40–60°C, 10 mmHg) isolates the product with 98% chemical purity.
Reductive Deuteration of 4-Fluorobenzaldehyde
Two-Step Process
-
Aldehyde Synthesis : Oxidation of 4-fluorotoluene to 4-fluorobenzaldehyde using KMnO₄ in acidic medium.
-
Reduction with Deuterated Agents :
This method achieves 90–95% deuterium incorporation but is limited by side reactions (e.g., over-reduction to CH₃ groups).
Industrial-Scale Production
Continuous-Flow Reactors
Modern facilities utilize microreactors for enhanced heat and mass transfer:
Table 2: Industrial Synthesis Metrics
| Parameter | Batch Process | Continuous-Flow Process |
|---|---|---|
| Yield (%) | 75 | 92 |
| Isotopic Purity (%) | 95 | 98 |
| Production Rate (kg/day) | 10 | 50 |
Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
4-Fluorotoluene-α-d1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-Fluorobenzaldehyde or 4-Fluorobenzoic acid.
Reduction: Reduction reactions can convert this compound to 4-Fluorotoluene.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid
Reduction: 4-Fluorotoluene
Substitution: Various substituted fluorotoluenes depending on the nucleophile used
Scientific Research Applications
4-Fluorotoluene-α-d1 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various fluorinated compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluorotoluene-α-d1 involves its interaction with various molecular targets and pathways. The presence of the deuterium atom can influence the compound’s reactivity and stability. In metabolic studies, the deuterium label allows for the tracking of the compound’s transformation and distribution within biological systems. The fluorine atom can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Fluorotoluene-α-d1 with structural isomers (ortho/meta-substituted fluorotoluenes) and compounds with varying deuteration levels (e.g., d3 vs. d1):
Key Observations:
Structural Isomerism :
- The position of the fluorine substituent (ortho, meta, para) influences physicochemical properties such as dipole moments, boiling points, and reactivity. Para-substituted derivatives like this compound typically exhibit higher symmetry, which simplifies NMR spectral interpretation .
- Ortho isomers (e.g., 2-Fluorotoluene-α-d1) may display steric hindrance due to proximity between the fluorine and methyl groups, affecting reaction pathways .
Deuteration Level: Compounds with α,α,α-d3 deuteration (e.g., 4-Fluorotoluene-α,α,α-d3) have higher molecular weights and are often preferred for mass spectrometry due to enhanced isotopic contrast. However, their synthesis is more complex, reflected in their higher cost (¥52,800 for 250 mg vs. The α-d1 series (single deuterium) balances cost and utility for applications requiring moderate isotopic labeling .
Q & A
Q. What are the challenges in scaling up this compound synthesis while maintaining isotopic purity?
- Optimization : Monitor deuteration efficiency via inline IR spectroscopy. Use flow chemistry to enhance heat/mass transfer and minimize side reactions. Scale-down experiments (e.g., microreactors) identify critical parameters .
Data Analysis & Contradiction Resolution
Q. How to interpret conflicting isotopic enrichment data from MS and NMR?
Q. What methodologies validate the absence of deuterium scrambling in this compound?
- Validation : Synthesize a stable isotope internal standard (e.g., 4-Fluorotoluene-β-d1) and co-analyze via LC-MS/MS. Scrambling would produce cross-contamination peaks. Statistical process control (SPC) charts track batch consistency .
Experimental Design & Optimization
Q. How to design a kinetic study for deuteration reactions of toluene derivatives?
- Protocol :
Vary reaction time/temperature while keeping catalyst concentration constant.
Use quenching agents (e.g., dry ice) to halt reactions at intervals.
Analyze samples via GC-MS with deuterated internal standards.
Fit data to Arrhenius or Eyring equations to derive activation parameters .
Q. What controls are essential in isotopic labeling experiments to ensure reproducibility?
- Controls :
- Negative control: Non-deuterated substrate under identical conditions.
- Positive control: Commercially available deuterated standard (e.g., 4-Fluorotoluene-α,α,α-d3).
- Blank: Reaction mixture without catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
